

Unveiling the In Vivo Potential of 3,4-Divanillyltetrahydrofuran: A Comparative Analysis

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Compound of Interest

Compound Name: 3,4-Divanillyltetrahydrofuran

Cat. No.: B1202787

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For researchers, scientists, and professionals in drug development, understanding the in vivo efficacy of novel compounds is paramount. This guide provides a comprehensive comparison of **3,4-Divanillyltetrahydrofuran**, a lignan found in stinging nettle (*Urtica dioica*), and its potential therapeutic applications. While in vitro studies have shown promising results, this analysis focuses on the available in vivo data to validate its efficacy.

3,4-Divanillyltetrahydrofuran has garnered attention for its high binding affinity to sex hormone-binding globulin (SHBG), a protein that regulates the bioavailability of steroid hormones like testosterone and estradiol.^{[1][2]} By occupying the binding sites of SHBG, **3,4-Divanillyltetrahydrofuran** can theoretically increase the levels of free, biologically active hormones.^{[1][2][3]} This mechanism has led to its use in dietary supplements aimed at bodybuilders and athletes to enhance free testosterone levels.^{[2][3]}

Efficacy in a Diabetic Mouse Model

A significant in vivo study investigated the effects of **3,4-Divanillyltetrahydrofuran** on sexual dysfunction in a diabetic mouse model.^{[4][5]} This research demonstrated that the compound could have potential therapeutic benefits for testicular injury and hypogonadism associated with diabetes.^[4]

The study, which administered different doses of **3,4-Divanillyltetrahydrofuran** for four weeks, observed several positive outcomes in the treated diabetic mice:^{[4][5]}

- Improved Mating Behavior: An enhancement in mount latency, mount number, and intromission number was recorded.[4]
- Hormonal Regulation: A positive correlation was found between the treatment and plasma total testosterone, free testosterone, and insulin resistance, alongside the recovery of testicular pathological structures.[4]
- Upregulation of Key Proteins: The expression of Nur77, StAR, and P450scc, proteins involved in testosterone synthesis, was increased in the testes.[4]

These findings suggest that **3,4-Divanillyltetrahydrofuran** may exert its effects by activating the expression of Nur77 and other proteins crucial for testosterone production.[4]

Comparative Performance

Currently, there is a notable lack of in vivo studies directly comparing the efficacy of **3,4-Divanillyltetrahydrofuran** with other alternative treatments for conditions such as hypogonadism or reduced testosterone levels. While some studies suggest the use of stinging nettle extracts, often in combination with other herbs like saw palmetto, for symptoms of benign prostatic hyperplasia (BPH), the specific contribution of **3,4-Divanillyltetrahydrofuran** in these contexts is not well-defined.[6][7] The scientific community awaits further research to establish a clear comparative profile against other therapeutic agents.

Data Summary

Due to the limited number of comprehensive in vivo studies, a detailed quantitative comparison table is not yet feasible. The primary in vivo evidence comes from the study on diabetic mice, and the key findings are summarized narratively above.

Experimental Protocols

The primary in vivo study referenced utilized a diabetic mouse model established through a high-fat and high-sugar diet combined with streptozotocin injection.[4][5]

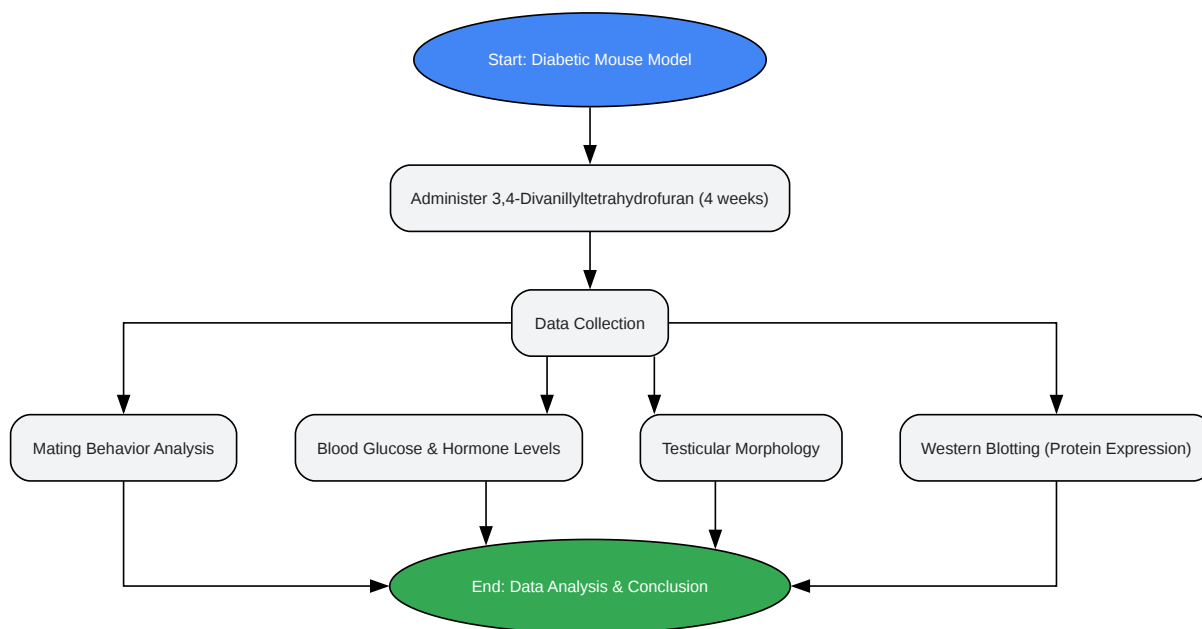
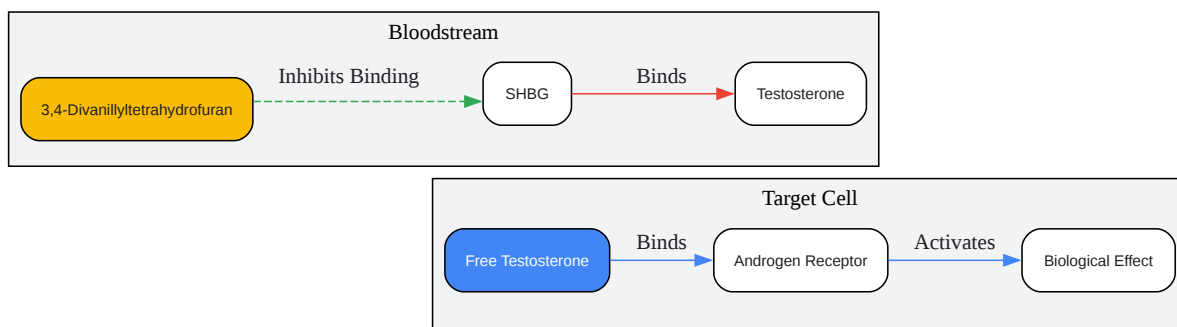
Animal Model: Male diabetic mice. Treatment Groups: Mice were administered different doses of **3,4-Divanillyltetrahydrofuran**. [4][5] Duration: 4 weeks.[4][5] Key Parameters Analyzed:

- Fasting blood glucose levels.[4]
- Physiological and biochemical indices.[4]
- Mating behavior.[4]
- Testicular morphology (light and transmission electron microscopy).[4]
- Expression of testosterone synthesis-related signaling proteins (western blotting).[4]
- Binding ability of **3,4-Divanillyltetrahydrofuran** to Nur77 (molecular docking).[4]

A separate pharmacokinetic study in rats utilized an ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method to determine the concentration of **3,4-Divanillyltetrahydrofuran** in plasma.[8]

Signaling Pathway and Experimental Workflow

To visualize the proposed mechanism of action and the experimental process, the following diagrams are provided.



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